molecular formula C7H16NO2+ B085079 Cholin acetate CAS No. 14586-35-7

Cholin acetate

Cat. No.: B085079
CAS No.: 14586-35-7
M. Wt: 146.21 g/mol
InChI Key: OIPILFWXSMYKGL-UHFFFAOYSA-N
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Description

Acetylcholine is an organic compound that functions as a neurotransmitter in both the central and peripheral nervous systems. It is an ester of acetic acid and choline and plays a crucial role in transmitting nerve impulses across synapses. Acetylcholine is the primary neurotransmitter of the parasympathetic nervous system, which is responsible for contracting smooth muscles, dilating blood vessels, increasing bodily secretions, and slowing the heart rate .

Scientific Research Applications

Acetylcholine has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Target of Action

Cholin acetate, also known as acetylcholine, primarily targets two classes of receptors: nicotinic acetylcholine receptors and muscarinic acetylcholine receptors . These receptors are found in various parts of the body, including the central nervous system, neuromuscular junctions, autonomic ganglia, and parasympathetic effector junctions .

Mode of Action

This compound interacts with its targets by binding to these receptors and activating them . When this compound binds to nicotinic receptors, it allows skeletal muscle to contract and causes the release of adrenaline and norepinephrine from the adrenal glands . When it binds to muscarinic receptors, it can have various effects depending on the specific subtype of the receptor .

Biochemical Pathways

This compound is synthesized from acetyl coenzyme A (acetyl CoA) and choline via the enzyme choline acetyltransferase . This synthesis is the rate-limiting step in the pathway . After synthesis, this compound is packaged into small vesicles for storage in the terminal via the vesicular acetylcholine transporter . Once released into the synapse, this compound is broken down by an enzyme called acetylcholinesterase into choline and acetate . These products are then reabsorbed and recycled for the transmission of another chemical message .

Result of Action

The binding and activation of receptors by this compound result in various molecular and cellular effects. For instance, the activation of nicotinic acetylcholine receptors on skeletal muscle cells excites the muscle cells and causes them to contract . In the central nervous system, this compound plays a significant role in neuroimmune communication, transmitting information regarding the peripheral immune status to the central nervous system and vice versa .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, this compound has been found to be a desirable solvent for the enzymatic production of biodiesel due to its less viscous, biodegradable nature, and high lipase compatibility . Furthermore, this compound’s action can be influenced by the choline content of the foods being digested, as choline readily crosses the blood-brain barrier and these plasma changes can produce parallel changes in brain choline levels .

Future Directions

Cholin acetate has emerged as an alternative anion in choline-based DESs, mainly based on the higher safety of its cholinium salt (choline acetate, ChOAc, an ionic liquid (IL) with a melting point of 51 °C ) with respect to ChCl . There is a need for more research on the clinical consequences of choline supplementation in human skeletal muscle structure and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetylcholine is synthesized from choline and acetyl coenzyme A through the action of the enzyme choline acetyltransferase. This reaction occurs in the cytoplasm of nerve terminals. The reaction can be summarized as follows:

Choline+Acetyl-CoAAcetylcholine+CoA\text{Choline} + \text{Acetyl-CoA} \rightarrow \text{Acetylcholine} + \text{CoA} Choline+Acetyl-CoA→Acetylcholine+CoA

The reaction conditions typically involve a physiological pH and temperature, as it occurs naturally within the body .

Industrial Production Methods: Industrial production of acetylcholine is not common due to its rapid degradation by acetylcholinesterase. for research purposes, acetylcholine can be synthesized in the laboratory using chemical methods that mimic the natural enzymatic process. This involves the use of choline chloride and acetic anhydride under controlled conditions to produce acetylcholine .

Chemical Reactions Analysis

Types of Reactions: Acetylcholine undergoes hydrolysis, oxidation, and substitution reactions. The most significant reaction is its hydrolysis by the enzyme acetylcholinesterase, which breaks it down into choline and acetic acid:

Acetylcholine+H2OCholine+Acetic Acid\text{Acetylcholine} + \text{H}_2\text{O} \rightarrow \text{Choline} + \text{Acetic Acid} Acetylcholine+H2​O→Choline+Acetic Acid

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Acetylcholine: Acetylcholine is unique due to its dual role as a neurotransmitter in both the central and peripheral nervous systems. Its ability to act on both nicotinic and muscarinic receptors allows it to mediate a wide range of physiological functions, from muscle contraction to modulation of heart rate and glandular secretion .

Properties

IUPAC Name

2-acetyloxyethyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO2/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPILFWXSMYKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2260-50-6 (iodide), 60-31-1 (chloride), 66-23-9 (bromide), 927-86-6 (perchlorate)
Record name Acetylcholine
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DSSTOX Substance ID

DTXSID8075334
Record name Acetylcholine
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Molecular Weight

146.21 g/mol
Source PubChem
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Physical Description

Solid
Record name Acetylcholine
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CAS No.

51-84-3, 14047-05-3
Record name Acetylcholine
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Record name (14C)-Acetylcholine
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Record name (2-acetoxyethyl)trimethylammonium
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Record name ACETYLCHOLINE
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Melting Point

148 °C
Record name Acetylcholine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is choline acetate utilized in studying acetylcholine detection methods?

A1: Choline acetate serves as a suitable analyte representing acetylcholine in electrochemical sensing research. In the study by [], choline acetate solutions of varying concentrations were employed to evaluate the electrocatalytic activity of Zn-doped TiO2 powder. The researchers observed oxidation reactions between choline acetate and the Zn-doped TiO2 using cyclic voltammetry. This suggests that the material could potentially be used to develop non-enzymatic electrochemical sensors for acetylcholine, a crucial neurotransmitter [].

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